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molecular formula C10H10N2O6S B8641700 6-Methoxycarbonylmethylsulfanyl-5-nitro-nicotinic Acid Methyl Ester

6-Methoxycarbonylmethylsulfanyl-5-nitro-nicotinic Acid Methyl Ester

Cat. No. B8641700
M. Wt: 286.26 g/mol
InChI Key: TUYDCNSJEARJEP-UHFFFAOYSA-N
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Patent
US07186730B2

Procedure details

The ester (a) (1.0 g) in acetic acid (50 ml) was treated with iron powder (10 g) and the mixture was stirred and heated at 60° C. for 1 hour, cooled and filtered. The filtrate was evaporated, treated with sodium bicarbonate solution and extracted with warm chloroform. It was dried over sodium sulfate and evaporated to give a white solid (0.85 g).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([S:13][CH2:14][C:15](OC)=[O:16])=[N:6][CH:5]=1>C(O)(=O)C.[Fe]>[CH3:1][O:2][C:3]([C:4]1[CH:5]=[N:6][C:7]2[S:13][CH2:14][C:15](=[O:16])[NH:10][C:8]=2[CH:9]=1)=[O:19]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)[N+](=O)[O-])SCC(=O)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
ADDITION
Type
ADDITION
Details
treated with sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with warm chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(SCC(N2)=O)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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